2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride
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Overview
Description
2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride is an organic compound that belongs to the class of naphthodioxoles It is characterized by a fused ring system containing both naphthalene and dioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride typically involves the chlorination of 2H-naphtho[2,3-d][1,3]dioxole-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds as follows:
- Dissolve 2H-naphtho[2,3-d][1,3]dioxole-2-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride or oxalyl chloride dropwise to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials such as polymers and resins.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a building block for the design and synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, making it a versatile intermediate in organic synthesis. It can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride can be compared with other similar compounds such as:
Properties
Molecular Formula |
C12H7ClO3 |
---|---|
Molecular Weight |
234.63 g/mol |
IUPAC Name |
benzo[f][1,3]benzodioxole-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClO3/c13-11(14)12-15-9-5-7-3-1-2-4-8(7)6-10(9)16-12/h1-6,12H |
InChI Key |
PLOBUCLPEWZVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)OC(O3)C(=O)Cl |
Origin of Product |
United States |
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